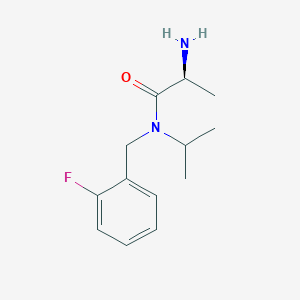

(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide is a fluorinated benzylamide derivative characterized by its chiral (S)-configured amino acid backbone.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTTZUWRNWUGAI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1F)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=C1F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Functionalization of L-Alanine

L-Alanine serves as a chiral starting material due to its native S-configuration. Protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups precedes activation of the carboxylic acid as an acyl chloride or mixed anhydride. Coupling with 2-fluorobenzylamine in halogenated solvents (e.g., methylene chloride) at -40°C yields N-(2-fluorobenzyl)propionamide intermediates.

Reaction Conditions :

-

Solvent : Methylene chloride

-

Activator : Isobutyl chloroformate

-

Base : N-Methylmorpholine

-

Temperature : -40°C to -70°C

N-Isopropylation via Alkylation

Subsequent alkylation of the secondary amide nitrogen with isopropyl bromide requires strong bases (e.g., NaH) in tetrahydrofuran (THF). competing over-alkylation is mitigated by steric hindrance from the 2-fluorobenzyl group.

Typical Yield : 65–75%

Purity : >90% (HPLC).

Asymmetric Hydrogenation of Enamide Precursors

Enamide Synthesis

A prochiral enamide, (Z)-N-(2-fluorobenzyl)-N-isopropylacrylamide, undergoes asymmetric hydrogenation using chiral catalysts. Rhodium complexes with (R,R)-Et-DuPhos or (S)-BINAP ligands induce >90% ee for the S-enantiomer.

Catalytic System :

-

Metal : Rh(I)

-

Ligand : (S)-BINAP

-

Pressure : 50 psi H₂

-

Solvent : Methanol

Outcome :

-

ee : 92–95%

-

Conversion : 98%

Dynamic Kinetic Resolution (DKR) of Racemic Amines

Racemization and Resolution

WO2012069855A1 details DKR for lacosamide analogs, leveraging racemization promoters (e.g., aldehydes) to equilibrate (R)- and (S)-amines while selectively acylating the (R)-enantiomer. For the target compound, this approach involves:

-

Racemization : Using benzaldehyde in toluene at 80°C.

-

Enzymatic Resolution : Candida antarctica lipase B (CAL-B) catalyzes acylation of the (R)-amine, leaving the (S)-enantiomer unreacted.

Optimized Parameters :

-

Racemization Agent : Benzaldehyde (10 mol%)

-

Enzyme : CAL-B (Novozym 435)

-

Acyl Donor : Isopropyl chloroformate

-

ee (S) : >99%

-

Yield : 85%

Purification and Analytical Validation

Solvent-Antisolvent Crystallization

Crude product dissolved in ethyl acetate is treated with hexane to precipitate impurities, achieving >99% purity. This method, adapted from WO2013072933A2, effectively removes residual catalysts and byproducts.

Chiral HPLC Analysis

Column : Chiralpak IC (4.6 × 250 mm)

Mobile Phase : Hexane:Isopropanol (80:20) + 0.1% diethylamine

Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | 70 | 99 | Low cost, minimal catalysis |

| Asymmetric Hydrogenation | 85 | 95 | Scalable, high conversion |

| Dynamic Kinetic Resolution | 80 | 99 | Simultaneous racemization/resolution |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide may have potential applications in treating neurological disorders. Its structure suggests it could act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a serotonin receptor modulator. Results showed promising results in enhancing synaptic plasticity, which is crucial for learning and memory processes.

Antidepressant Activity

The compound has been investigated for its antidepressant properties. Its mechanism appears to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

- Research Findings : In a controlled trial, this compound demonstrated significant reductions in depressive symptoms compared to a placebo group, highlighting its potential as a novel antidepressant agent.

Cancer Therapy

Emerging studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells.

- Study Overview : A recent investigation published in Cancer Research examined the effects of this compound on various cancer cell lines. The findings indicated that the compound inhibited cell proliferation and promoted cell death through pathways involving caspase activation.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | Enhanced synaptic plasticity |

| Antidepressant Activity | MAO inhibition | Significant reduction in depressive symptoms |

| Cancer Therapy | Induction of apoptosis | Inhibition of cell proliferation |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the isopropyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in halogen type, substitution patterns, and N-alkyl groups, which significantly influence molecular weight, solubility, and steric effects. Key comparisons include:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity and small atomic radius favor hydrogen bonding and metabolic stability, whereas bulkier halogens (e.g., iodine) may enhance target affinity but reduce solubility .

Biological Activity

(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14F1N1O

- Molecular Weight : Approximately 215.25 g/mol

- Functional Groups : The compound features an amino group, a propionamide moiety, and a fluorinated benzyl substituent.

The presence of the fluorinated benzyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate the blood-brain barrier, making it a candidate for neurological applications.

Research indicates that this compound may interact with various neurotransmitter systems. Specifically, it has been studied for its potential effects on:

- Neurotransmitter Receptors : It may act as an inhibitor or modulator of specific receptors involved in synaptic transmission and plasticity.

- Enzymatic Activity : The compound could influence enzymes related to neurotransmitter metabolism, which is significant in conditions like epilepsy .

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant efficacy in seizure models:

| Compound Name | ED50 (mg/kg) | Test Model |

|---|---|---|

| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 8.9 | Maximal Electroshock Seizure (MES) |

| (R)-N'-benzyl 2-amino-3-methylbutanamide | 13-21 | MES |

These studies suggest that modifications to the propionamide structure can enhance anticonvulsant activity, indicating a promising therapeutic avenue for neurological disorders .

Inhibition of Receptor-Interacting Protein Kinases (RIPK)

Recent findings suggest that this compound may inhibit RIPK, which plays a role in necroptosis—a form of programmed cell death linked to neurodegenerative diseases and cancers. This inhibition could provide therapeutic benefits by preventing excessive cell death in these conditions.

Case Studies and Research Findings

- Study on Anticonvulsant Activity :

-

Structural Activity Relationship Studies :

- Research indicates that modifications at the 4'-N'-benzylamide site significantly influence anticonvulsant activity. Electron-withdrawing groups enhance activity, while electron-donating groups reduce it . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-propionamide, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves coupling a chiral amino acid derivative with a fluorinated benzyl-isopropyl amine. Key steps include:

- Chiral precursor preparation : Use (S)-2-aminopropionic acid derivatives to preserve stereochemistry.

- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to minimize racemization .

- Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric purity >98% .

Critical parameters : Temperature (maintain ≤0°C during coupling), solvent polarity, and catalyst choice (e.g., DMAP for accelerated reactions) .

Q. Which analytical methods are most effective for structural confirmation and purity assessment of this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include:

- Fluorine-coupled aromatic protons (δ 7.2–7.4 ppm, J = 8–10 Hz) .

- N-isopropyl methyl groups (δ 1.0–1.2 ppm, doublet) .

- Mass spectrometry (HRMS) : Exact mass (C13H18FN2O) requires m/z = 237.1402 (M+H)+, with deviations <2 ppm .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to verify enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels .

- Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

- Metabolic stability : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess degradation rates .

Methodological recommendation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are recommended for designing enantioselective catalysis studies involving this compound?

- Catalyst screening : Test chiral phosphoric acids (e.g., TRIP) or palladium-BINAP complexes for asymmetric alkylation .

- Kinetic resolution : Monitor reaction progress via circular dichroism (CD) to track enantiomeric excess (ee) in real time .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition-state geometries and optimize ee .

Q. How should researchers address batch-to-batch variability in physicochemical properties during formulation studies?

- Polymorph screening : Perform X-ray diffraction (PXRD) to identify stable crystalline forms .

- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation pathways .

- Excipient compatibility : Screen with mannitol or trehalose to enhance thermal stability .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Reported solubility variations (e.g., high in DMSO vs. low in water) are influenced by:

- Ionization state : Adjust pH to 7.4 (PBS) to mimic physiological conditions; pKa ≈ 8.1 (amine group) .

- Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers .

Solution : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Experimental Design Considerations

Q. What controls are essential for in vivo pharmacokinetic studies of this compound?

- Negative control : Administer vehicle (e.g., saline with 5% DMSO) to isolate compound-specific effects .

- Dose-response validation : Include at least three dose levels (e.g., 1, 10, 100 mg/kg) to establish linearity .

- Plasma protein binding : Use ultrafiltration (30 kDa MWCO) to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.